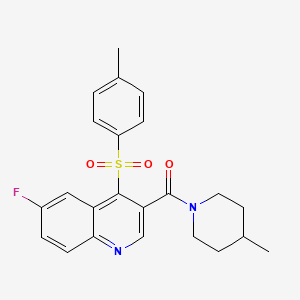
6-fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (6-F4MBS3-4MPCQ) is a synthetic small molecule that has been studied in various scientific research applications. It is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. 6-F4MBS3-4MPCQ has been studied for its potential therapeutic applications, as well as its ability to modulate the activity of various biochemical pathways.
Applications De Recherche Scientifique
6-F4MBS3-4MPCQ has been studied in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of various biochemical pathways. It has also been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.
Mécanisme D'action
6-F4MBS3-4MPCQ has been shown to modulate the activity of various biochemical pathways, such as those involved in inflammation, oxidative stress, and apoptosis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of pro-inflammatory molecules. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects
6-F4MBS3-4MPCQ has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the activity of various biochemical pathways. It has also been shown to reduce the proliferation of cancer cells, as well as induce apoptosis in cancer cells. In addition, it has been shown to reduce the risk of cardiovascular disease, as well as improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
6-F4MBS3-4MPCQ has several advantages and limitations for lab experiments. The advantages include its low cost, easy synthesis, and its ability to modulate various biochemical pathways. The limitations include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for 6-F4MBS3-4MPCQ. These include further exploration of its anti-inflammatory and antioxidant properties, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action and its potential to modulate various biochemical pathways. Finally, further research could be conducted on its potential toxicity and its ability to induce apoptosis in cancer cells.
Méthodes De Synthèse
6-F4MBS3-4MPCQ is synthesized by a multi-step synthetic process. The starting material is 4-methylbenzene-1-sulfonyl chloride, which is reacted with 4-methylpiperidine-1-carbonyl chloride in the presence of a base. The resulting product is then reacted with 6-fluorobenzaldehyde in the presence of a catalyst. The final product is purified by recrystallization and then characterized by various analytical techniques, such as 1H NMR and mass spectrometry.
Propriétés
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-15-3-6-18(7-4-15)30(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-11-9-16(2)10-12-26/h3-8,13-14,16H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDJAUFWEJOAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B6580812.png)
![1-(4-fluorophenyl)-N-[(4-propoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580830.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580844.png)
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580848.png)
![N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580854.png)
![6-methyl-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6580862.png)
![3-butyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580876.png)
![3-pentyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580877.png)
![1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one](/img/structure/B6580878.png)
![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6580896.png)
![N-(2,5-difluorophenyl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6580910.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B6580915.png)
